Adodato

Beschreibung

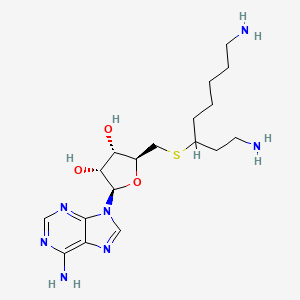

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76426-40-9 |

|---|---|

Molekularformel |

C18H29N7O3S |

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H29N7O3S/c19-6-3-1-2-4-11(5-7-20)29-8-12-14(26)15(27)18(28-12)25-10-24-13-16(21)22-9-23-17(13)25/h5,9-10,12,14-15,18,26-27H,1-4,6-8,19-20H2,(H2,21,22,23)/t12-,14-,15-,18-/m1/s1 |

InChI-Schlüssel |

SUUGLGYBZXSJAA-SCFUHWHPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCN)CCN)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(=CCN)CCCCCN)O)O)N |

Synonyme |

AdoDATO S-adenosyl-1,8-diamino-3-thiooctane S-adenosyl-3-thio-1,8-diaminooctane SATDAO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthetic Pathway

AdoDATO is synthesized through sequential modifications of S-adenosylmethionine (AdoMet). The process involves:

-

Thioether Linkage Introduction : Replacement of the oxygen atom in AdoMet’s sulfonium center with sulfur via nucleophilic substitution.

-

Diamino Group Addition : Functionalization of the carbon chain with 1,8-diamino groups using amination reactions under controlled pH (8.5–9.0) and temperature (25–37°C).

Key reagents include:

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉N₇O₃S | |

| Molecular Weight | 423.5 g/mol | |

| CAS Number | 76426-40-9 | |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

Reaction Optimization and Yield Enhancement

Controlled Environment Requirements

Synthetic efficiency depends on strict control of:

Solvent Systems

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5–9.0 | ±15% |

| Temperature | 30°C | ±20% |

| Reaction Time | 48–72 hours | ±10% |

| Solvent Polarity | ε = 45–50 (DMF) | ±25% |

Scale-Up Strategies for Industrial Production

Laboratory-to-Pilot Plant Transition

Challenges in Scaling

-

Impurity Accumulation : Byproducts like S-adenosylhomocysteine (SAH) require iterative purification.

-

Cost Efficiency : Catalyst recycling and solvent recovery systems reduce production costs by 30–40%.

Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Table 3: Purification Performance Metrics

Alternative Methods

-

Ion-Exchange Chromatography : DEAE-Sepharose columns separate this compound based on charge differences at pH 6.5.

-

Crystallization : Ethanol-driven recrystallization achieves 95% purity but requires multiple iterations.

Analytical Characterization

Quality Control Protocols

Stability Assessment

-

Thermal Degradation : TGA shows decomposition onset at 180°C.

-

pH Stability : Stable in pH 7.0–9.0; degradation accelerates below pH 6.0.

Comparative Analysis with Related Inhibitors

Structural Analogues

Performance Metrics

-

Enzyme Inhibition : this compound reduces spermidine synthase activity by 90% at 10 μM.

-

Cellular Uptake : 3-fold higher intracellular concentration than MTA due to enhanced membrane permeability.

Industrial and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-Adenosyl-1,8-Diamino-3-Thiooctan durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die schwefelhaltige Thioethergruppe verändern.

Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

Substitution: Verschiedene Substituenten können durch nukleophile Substitutionsreaktionen in das Molekül eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide oder andere Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

S-Adenosyl-1,8-Diamino-3-Thiooctan übt seine Wirkungen aus, indem es die natürlichen Substrate von Polyamin-biosynthetischen Enzymen nachahmt. Es interagiert mit Enzymen wie Spermidinsynthase und hemmt oder verändert deren Aktivität. Die Struktur der Verbindung ermöglicht es ihr, an die aktiven Zentren dieser Enzyme zu binden und so die Polyamin-Stoffwechselwege zu beeinflussen.

Wirkmechanismus

S-Adenosyl-1,8-Diamino-3-Thiooctane exerts its effects by mimicking the natural substrates of polyamine biosynthetic enzymes. It interacts with enzymes such as spermidine synthase, inhibiting or altering their activity. The compound’s structure allows it to bind to the active sites of these enzymes, thereby affecting the polyamine metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- IC50 : 0.2–8.5 µM (varies by enzyme source and assay conditions) .

- Mechanism : Mixed-type inhibition, binding both dcAdoMet and putrescine sites .

- Thermodynamic Binding (KD) : ~3 µM (measured via ITC) .

- Clinical Relevance : Demonstrates species-specific potency, with 170-fold lower IC50 for Plasmodium falciparum SpdS compared to mammalian enzymes .

Structural and Functional Analogues

4MCHA (trans-4-Methylcyclohexylamine)

- Structure: Cyclohexylamine derivative lacking the adenosyl moiety of AdoDATO .

- Mechanism : Competitive inhibitor of putrescine, requiring dcAdoMet for binding .

- IC50 : 1.4 µM (PfSpdS), 1.7 µM (rat SpdS) .

- Key Difference : Binds only the putrescine site, lacking multisubstrate inhibition .

Adenosylspermidine

- Structure: Natural polyamine combining spermidine with an adenosyl group .

- Mechanism : Substrate-product analog, less potent than synthetic inhibitors like this compound .

- IC50: Not well-documented; primarily used as a reference in structural studies .

BIPA (5-(1H-Benzimidazol-2-yl)pentan-1-amine)

- Structure : Aromatic amine with a benzimidazole ring .

- Mechanism : Binds both dcAdoMet and putrescine sites but with weak inhibition .

- IC50 : 619 µM (PfSpdS) .

- Limitation : Poor inhibitory potency despite structural mimicry .

4MAN (4-Methylaniline)

- Structure : Aromatic amine lacking the polyamine chain .

- Mechanism : Competitive inhibition of putrescine .

- IC50 : 23 µM (PfSpdS) .

- Thermodynamic Binding (KD) : 7.7 µM .

AdoDATAD (S-adenosyl-1,12-diamino-3-thio-9-azadodecane)

- Structure : Analogous to this compound but targets spermine synthase (SMS) .

- IC50 : Comparable to this compound but with distinct enzyme specificity .

- Clinical Challenge : Both this compound and AdoDATAD are metabolized rapidly due to primary amines, limiting therapeutic utility .

Comparative Analysis

Structural Insights and Binding Dynamics

- This compound: X-ray crystallography shows deep burial in the active site, with hydrophobic and electrostatic interactions stabilizing the adenosyl and polyamine moieties . The "gatekeeping loop" becomes ordered upon binding, enhancing inhibition .

- 4MCHA: Occupies the putrescine cavity only when dcAdoMet is present, inducing minor conformational changes .

- BIPA : Despite occupying both substrate sites, its rigid aromatic structure limits optimal interactions, resulting in weak binding .

Species Selectivity and Therapeutic Implications

Q & A

Q. What peer-review strategies mitigate bias in this compound research evaluations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.